molecular formula C22H18BrNO4S B12518320 (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12518320
M. Wt: 472.4 g/mol
InChI Key: NCESHFLJYLXTLF-IBGZPJMESA-N
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Description

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromothiophene moiety, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid backbone, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, including the introduction of the bromothiophene group and the Fmoc protecting group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

    Introduction of Bromothiophene Group: This step involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Fmoc Protection: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The bromothiophene and Fmoc-protected amino acid are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques and large-scale reactors to ensure consistent quality and high throughput. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromothiophene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane.

    Reduction: LiAlH4, NaBH4; reactions are usually performed in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene group can yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.

Scientific Research Applications

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a probe in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under specific conditions, allowing the compound to participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is unique due to its combination of a bromothiophene moiety and an Fmoc-protected amino acid. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic and analytical chemistry.

Properties

Molecular Formula

C22H18BrNO4S

Molecular Weight

472.4 g/mol

IUPAC Name

(2S)-3-(3-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H18BrNO4S/c23-18-9-10-29-20(18)11-19(21(25)26)24-22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1

InChI Key

NCESHFLJYLXTLF-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CS4)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CS4)Br)C(=O)O

Origin of Product

United States

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